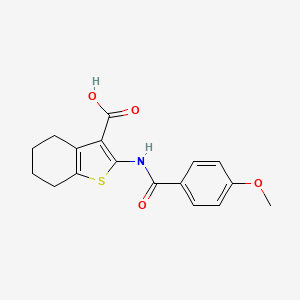

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-22-11-8-6-10(7-9-11)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)23-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXADHJEWCJTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthranilic acid with p-methoxybenzoyl chloride in the presence of pyridine and dry acetone. The mixture is heated in a water bath at 50–60°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene compounds.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibit anti-cancer properties. A study highlighted in patent WO2012035423A1 suggests that bicyclic heterocycles can inhibit tumor growth and induce apoptosis in cancer cells . This compound's structural features may contribute to its ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The benzothiophene moiety is known for its potential to modulate inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the methoxybenzamide group may enhance its interaction with microbial targets. Further research is needed to elucidate the specific mechanisms through which this compound exhibits antimicrobial effects.

Table 1: Summary of Biological Activities

Case Study Insights

A detailed analysis of compounds structurally related to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has shown promising results in preclinical models. For instance:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components .

Comparison with Similar Compounds

Similar Compounds

2-(4-Methoxybenzamido)acetic acid: This compound shares the methoxybenzamido group but differs in its core structure.

2-(4-Methoxybenzamido)benzoic acid: Similar in structure but with a benzoic acid core instead of a benzothiophene ring.

Uniqueness

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its tetrahydrobenzothiophene ring, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including analgesic, antimicrobial, and anti-inflammatory effects based on recent studies.

Chemical Structure and Properties

The compound features a benzothiophene core with a methoxybenzamide substitution. Its molecular formula is with a molecular weight of approximately 317.37 g/mol. The structure can be represented as follows:

Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. In experiments using the "hot plate" method on mice, it was found that these compounds produced analgesic effects that surpassed those of standard analgesics like metamizole. The study highlighted the efficacy of the compound in reducing pain responses in animal models, suggesting a promising avenue for further research in pain management therapies .

Antimicrobial Activity

Research has also explored the antimicrobial potential of 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. In vitro tests revealed activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In addition to analgesic and antimicrobial properties, this compound has shown anti-inflammatory effects in preliminary studies. It was observed to reduce inflammatory markers in cell cultures and animal models, suggesting it may be beneficial in treating conditions characterized by inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). For example, a similar derivative (2-fluorobenzamido analog) was prepared by reacting 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with activated carboxylic acid derivatives under 50°C for 24 hours, followed by purification via solvent evaporation and column chromatography . Optimization involves adjusting stoichiometry, temperature, and catalyst loading. Monitoring via TLC (thin-layer chromatography) is critical to track reaction progress.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodology :

- NMR : Use H and C NMR to confirm substituent positions and hydrogen bonding patterns. For example, azomethine derivatives of related benzothiophenes showed distinct aromatic proton shifts in DMSO-d6 .

- HPLC : Employ isocratic elution with acetonitrile/water (70:30) to assess purity (>95%). Adjust mobile phase ratios to resolve impurities .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass: 301.0636 g/mol for related analogs) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure. Storage at room temperature in amber vials is recommended for light-sensitive analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzothiophene core?

- Methodology :

- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., fluoro) or bulky groups (e.g., benzyl) to assess steric/electronic effects on receptor binding. Evidence from RORγt modulators shows fluorinated analogs enhance potency .

- Biological Assays : Use PASS Online to predict activity (e.g., cytostatic or anti-inflammatory) and validate via in vitro assays (e.g., cell viability or enzyme inhibition) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets or predicting its physicochemical properties?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like retinoic acid receptors. Validate with DFT (density functional theory) calculations for charge distribution, as applied to similar heterocycles .

- ADMET Prediction : Employ tools like SwissADME to predict logP (XlogP ≈ 4.3 for analogs) and bioavailability .

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as hydrogen bonding or ring puckering?

- Methodology :

- Refinement : Use SHELXL for small-molecule refinement, particularly for high-resolution data or twinned crystals. SHELXPRO interfaces with macromolecular applications for hydrogen-bonding analysis .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain. Graph set analysis (e.g., Etter’s rules) interprets hydrogen-bonding networks in crystal lattices .

Q. How should researchers address contradictions between spectral data (e.g., NMR vs. X-ray) or purity assessments (TLC vs. HPLC)?

- Methodology :

- Cross-Validation : Combine XRD (X-ray diffraction) with H NMR to confirm substituent positions. For purity, correlate TLC Rf values with HPLC retention times under standardized conditions .

- Error Analysis : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity in crystallographic data, resolving discrepancies with NMR-derived conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.